![molecular formula C7H5N3O2 B593942 1H-Pyrazolo[4,3-c]pyridine-6-carboxylic acid CAS No. 1256802-03-5](/img/structure/B593942.png)

1H-Pyrazolo[4,3-c]pyridine-6-carboxylic acid

Übersicht

Beschreibung

1H-Pyrazolo[4,3-c]pyridine-6-carboxylic acid is a heterocyclic compound . It belongs to the family of pyrazolopyridines, which are bicyclic heterocyclic compounds formed by the fusion of a pyrazole and a pyridine ring . These compounds can present two isomeric structures: 1H- and 2H-isomers .

Synthesis Analysis

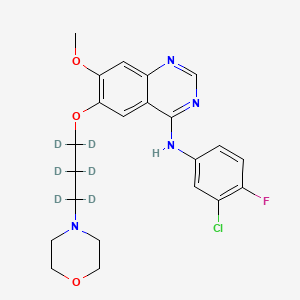

The synthesis of 1H-Pyrazolo[4,3-c]pyridine derivatives has been reported in the literature . For instance, a series of 4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine derivatives were designed, synthesized, and evaluated for their enzymatic inhibitory activity against c-Met kinase and cellular potency against MKN45, EBC-1, and PC-3 cell lines . The synthetic methods used for their synthesis often start from both a preformed pyrazole or pyridine .Molecular Structure Analysis

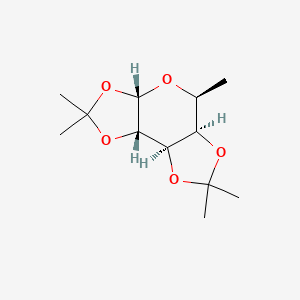

The molecular structure of 1H-Pyrazolo[4,3-c]pyridine derivatives is characterized by the presence of a pyrazole and a pyridine ring . The first monosubstituted 1H-pyrazolo[3,4-b]pyridine was synthesized by Ortoleva in 1908 upon treatment of diphenylhydrazone and pyridine with iodine .Chemical Reactions Analysis

The chemical reactions involving 1H-Pyrazolo[4,3-c]pyridine derivatives are diverse and depend on the specific substituents present at positions N1, C3, C4, C5, and C6 . For example, the reaction can proceed via an addition–elimination mechanism (aza-Michael type), thus bonding the NH2-group of the starting aminopyrazole with the Cβ of the compound .Physical And Chemical Properties Analysis

The physical and chemical properties of 1H-Pyrazolo[4,3-c]pyridine derivatives can vary widely depending on their specific structure and substituents . More detailed information would require specific experimental data or computational modeling.Wissenschaftliche Forschungsanwendungen

Comprehensive Analysis of 1H-Pyrazolo[4,3-c]pyridine-6-carboxylic Acid Applications

1H-Pyrazolo[4,3-c]pyridine-6-carboxylic acid is a heterocyclic compound that has garnered attention in various scientific research fields due to its structural uniqueness and potential biological activity. Below is a detailed analysis of its applications across different scientific domains.

Drug Discovery and Development: The core structure of 1H-Pyrazolo[4,3-c]pyridine-6-carboxylic acid is similar to that of purine bases, which are fundamental components of DNA and RNA. This similarity allows for the development of analogs that can interact with biological targets, such as enzymes and receptors, in a manner akin to natural purines . The compound’s derivatives have been explored for their potential as therapeutic agents in treating various diseases, including cancer, where they may act as kinase inhibitors or modulate other key pathways .

Agricultural Chemistry: In agriculture, derivatives of 1H-Pyrazolo[4,3-c]pyridine-6-carboxylic acid can be utilized as precursors for the synthesis of compounds with herbicidal or fungicidal properties. The structural flexibility allows for the creation of molecules that can disrupt the growth of unwanted plants or fungi, thereby protecting crops and improving yield .

Material Science: The unique electronic and structural properties of 1H-Pyrazolo[4,3-c]pyridine-6-carboxylic acid make it a candidate for use in material science, particularly in the development of organic semiconductors and photovoltaic materials. Its ability to participate in π-π stacking interactions can be harnessed to create materials with desirable conductive properties .

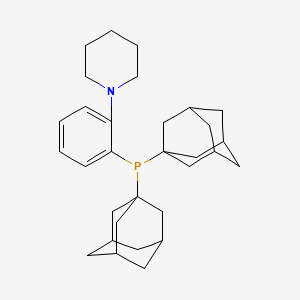

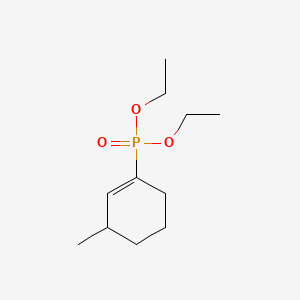

Chemical Synthesis: This compound serves as a versatile building block in organic synthesis. It can undergo various chemical reactions, including coupling reactions and cycloadditions, to yield a wide array of complex molecules. This makes it a valuable tool for chemists looking to construct novel organic compounds with intricate architectures .

Biochemical Research: Researchers utilize 1H-Pyrazolo[4,3-c]pyridine-6-carboxylic acid in biochemical studies to investigate the function of purine-binding proteins and to explore the metabolism of purine analogs within biological systems. This research can provide insights into cellular processes and lead to the discovery of new biomarkers for diseases .

Analytical Chemistry: In analytical chemistry, derivatives of 1H-Pyrazolo[4,3-c]pyridine-6-carboxylic acid can be employed as fluorescent probes or chromophores due to their photophysical properties. These compounds can be used in various assays and imaging techniques to detect or quantify biological molecules .

Environmental Science: The environmental fate and transport of 1H-Pyrazolo[4,3-c]pyridine-6-carboxylic acid derivatives can be studied to understand their impact on ecosystems. This research is crucial for assessing the potential environmental risks associated with the use of these compounds in agriculture and industry .

Computational Chemistry: Computational models of 1H-Pyrazolo[4,3-c]pyridine-6-carboxylic acid and its derivatives can be developed to predict their physical, chemical, and biological properties. These models aid in the rational design of new compounds with optimized characteristics for specific applications .

Wirkmechanismus

Safety and Hazards

Zukünftige Richtungen

The future directions for research on 1H-Pyrazolo[4,3-c]pyridine derivatives are likely to involve further exploration of their synthesis, properties, and potential applications. Given their structural similarity to the purine bases adenine and guanine, these compounds have attracted the interest of medicinal chemists . Future research may also explore the diversity of the substituents present at positions N1, C3, C4, C5, and C6, and the potential biomedical applications of such compounds .

Eigenschaften

IUPAC Name |

1H-pyrazolo[4,3-c]pyridine-6-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5N3O2/c11-7(12)6-1-5-4(2-8-6)3-9-10-5/h1-3H,(H,9,10)(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OAQMLQAXJBDDDJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C2C(=CN=C1C(=O)O)C=NN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00743400 | |

| Record name | 1H-Pyrazolo[4,3-c]pyridine-6-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00743400 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

163.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

1256802-03-5 | |

| Record name | 1H-Pyrazolo[4,3-c]pyridine-6-carboxylic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1256802-03-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1H-Pyrazolo[4,3-c]pyridine-6-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00743400 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1H-Pyrrolo[3,2-B]pyridin-5-ylboronic acid](/img/structure/B593859.png)

![(2S)-2,3,3,4,4,5,5-Heptadeuterio-1-[2-[(3-hydroxy-1-adamantyl)amino]acetyl]pyrrolidine-2-carbonitrile](/img/structure/B593869.png)

![6H-Thiazolo[4,5-g][1,4]benzoxazine(9CI)](/img/no-structure.png)

![4-[(S)-[(2S,4S,5R)-5-ethenyl-1-azabicyclo[2.2.2]octan-2-yl]-isothiocyanatomethyl]-6-methoxyquinoline](/img/structure/B593876.png)

![5-(4-Hydroxyphenyl)-2-[4-(nonyloxy)phenyl]pyrimidine](/img/structure/B593882.png)